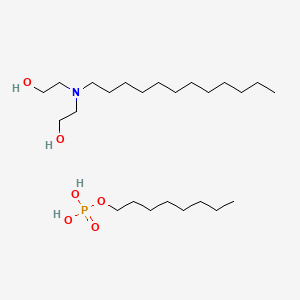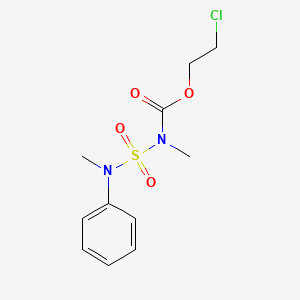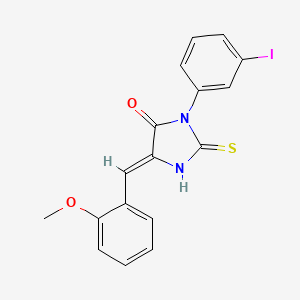![molecular formula C28H33N3O9 B12771824 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid CAS No. 118989-86-9](/img/structure/B12771824.png)
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid is a complex organic compound with the molecular formula C28H33N3O9 and a molecular weight of 555.576 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzylphenyl group and an acetamide group, along with a butenedioic acid moiety.
Vorbereitungsmethoden
The synthesis of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid involves multiple steps, typically starting with the preparation of the piperazine ring. The benzylphenyl group is introduced through a substitution reaction, followed by the addition of the acetamide group. The final step involves the formation of the butenedioic acid moiety under specific reaction conditions, such as controlled temperature and pH .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzylphenyl group can undergo electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylphenyl group plays a crucial role in binding to these targets, while the piperazine ring and acetamide group contribute to the overall stability and activity of the compound. The butenedioic acid moiety may also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-[4-(2-phenylphenyl)-3-methylpiperazin-1-yl]acetamide: Lacks the benzyl group, which may affect its binding affinity and activity.
2-[4-(2-benzylphenyl)-3-ethylpiperazin-1-yl]acetamide: The ethyl group instead of the methyl group can lead to differences in steric interactions and reactivity.
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]propionamide: The propionamide group may alter the compound’s solubility and pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
118989-86-9 |
|---|---|
Molekularformel |
C28H33N3O9 |
Molekulargewicht |
555.6 g/mol |
IUPAC-Name |
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H25N3O.2C4H4O4/c1-16-14-22(15-20(21)24)11-12-23(16)19-10-6-5-9-18(19)13-17-7-3-2-4-8-17;2*5-3(6)1-2-4(7)8/h2-10,16H,11-15H2,1H3,(H2,21,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
WEUDOTCXYMPVAS-LVEZLNDCSA-N |
Isomerische SMILES |
CC1N(CCN(C1)CC(=O)N)C2=CC=CC=C2CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1CN(CCN1C2=CC=CC=C2CC3=CC=CC=C3)CC(=O)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


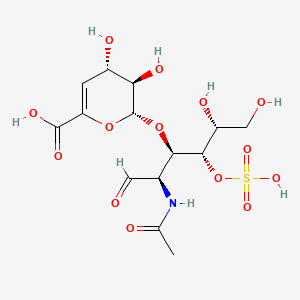
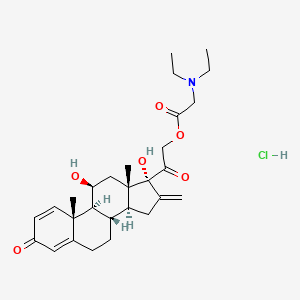

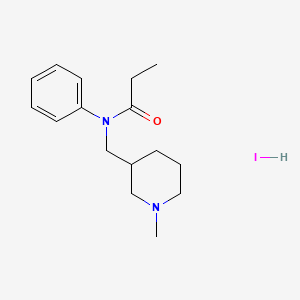
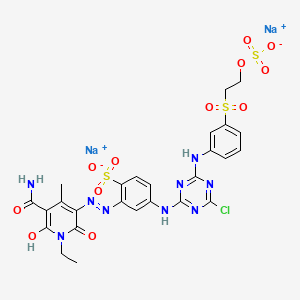
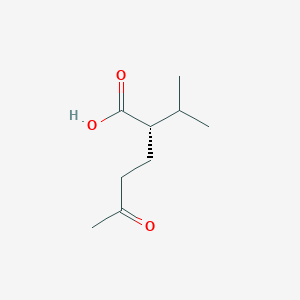

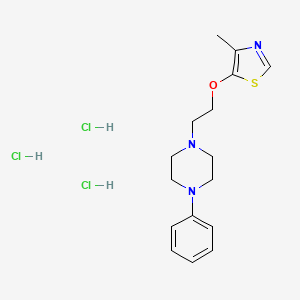
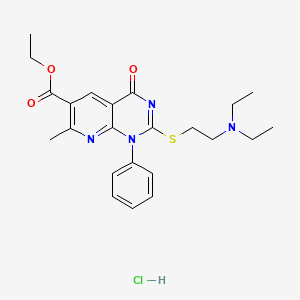
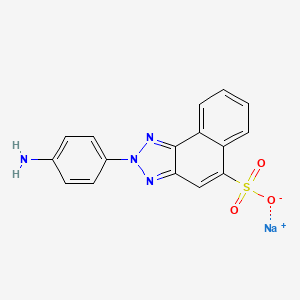
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
